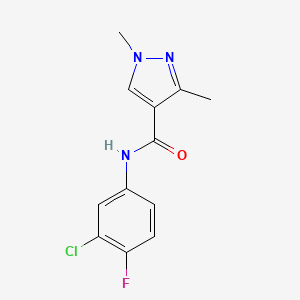

![molecular formula C12H9FN4O B6579779 7-(4-fluorophenyl)-3-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one CAS No. 946236-42-6](/img/structure/B6579779.png)

7-(4-fluorophenyl)-3-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“7-(4-fluorophenyl)-3-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one” is a chemical compound that has been studied for its potential applications . It is also known as “®- (4-fluorophenyl) (8-methyl-3- (3-methyl-1,2,4-thiadiazol-5-yl)-5,6-dihydro- [1,2,4]triazolo [4,3-a]pyrazin-7 (8H)-yl)methanone” and is an inhibitor of the Neurokinin Receptor .

Synthesis Analysis

The synthesis of this compound starts from esters of oxalic acid monoamides via cyclization of intermediate 3-hydrazinopyrazin-2-ones . The reaction sequence starts from known oxalic acid monoamide esters, which already have the substituent that will occupy position 7 in the target compound . The subsequent cyclization of compounds by refluxing in trifluoroacetic acid or in a mixture of acetic and trifluoroacetic acid results in 1-substituted pyrazine-2,3-diones .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as XRD , 1H and 13C nuclear magnetic resonance spectroscopy, and mass spectrometry .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include cyclization, hydrolysis, and alkylation . The use of POCl3 to obtain 3-chloropyrazin-2 (1H)-ones was accompanied by the formation of a considerable amount of tar, which required column chromatography for purification .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using techniques such as melting point determination, 1H and 13C nuclear magnetic resonance spectroscopy, and mass spectrometry . For example, one derivative of this compound, 7-(4-Fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one, has a melting point of >300°C .Mécanisme D'action

Target of Action

Compounds with similar structures, such as the 1,2,4-triazolo[4,3-a]pyrazine derivatives, have been reported to exhibit diverse pharmacological activities . They have been found to interact with various targets, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .

Mode of Action

Based on the structure-activity relationship of biologically important 1,2,4-triazolo[4,3-a]pyrazines, it can be inferred that the compound may interact with its targets through specific interactions .

Biochemical Pathways

Compounds with similar structures have been found to affect a variety of biochemical pathways due to their diverse pharmacological activities .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .

Result of Action

Compounds with similar structures have been found to exhibit diverse pharmacological activities, suggesting that this compound may also have a wide range of effects .

Avantages Et Limitations Des Expériences En Laboratoire

7-FMP has several advantages for lab experiments. It is a highly potent compound, which makes it suitable for studies involving small amounts of sample. Additionally, it is relatively easy to synthesize and can be obtained in high purity. However, 7-FMP is a highly reactive compound and must be handled with caution. It is also relatively expensive, which can limit its use in some experiments.

Orientations Futures

7-FMP has a wide range of potential applications in both scientific research and clinical practice. In the future, it could be used to study the effects of various drugs on biochemical and physiological processes. Additionally, it could be used to develop new drugs or to improve the efficacy of existing drugs. Furthermore, it could be used to study the structure and function of proteins and nucleic acids, as well as to study the mechanisms of signal transduction. Finally, it could be used to develop new diagnostic methods or to improve existing diagnostic methods.

Méthodes De Synthèse

7-FMP can be synthesized through a variety of methods. The most common method is the reaction of 4-fluorophenol and 3-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-8-one in aqueous acetic acid under reflux conditions. This method yields a product with a purity of over 90%. Other methods include the reaction of 4-fluorophenol and 3-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-8-one in aqueous sodium hydroxide or in aqueous sodium carbonate under reflux conditions.

Applications De Recherche Scientifique

7-FMP has been found to be a valuable compound for scientific research. It has been used in the study of various biochemical and physiological processes, such as enzyme inhibition, signal transduction, and cell proliferation. It has also been used in the study of drug metabolism and drug-drug interactions. Additionally, 7-FMP has been used in the study of the structure and function of proteins, as well as in the study of the structure and function of nucleic acids.

Propriétés

IUPAC Name |

7-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN4O/c1-8-14-15-11-12(18)17(7-6-16(8)11)10-4-2-9(13)3-5-10/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDBJVDHSYHVKIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C=CN(C2=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}ethanediamide](/img/structure/B6579705.png)

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B6579707.png)

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6579709.png)

![N'-[3-(4-phenylpiperazin-1-yl)propyl]-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B6579719.png)

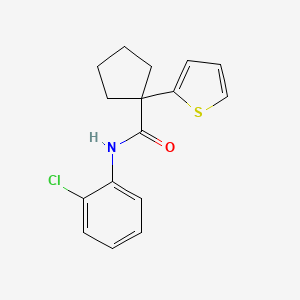

![1-(4-methoxyphenyl)-4-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperazine](/img/structure/B6579720.png)

![5-(benzyloxy)-1-methyl-4-oxo-N-[(pyridin-3-yl)methyl]-1,4-dihydropyridine-2-carboxamide](/img/structure/B6579726.png)

![3,5-dimethyl-N-(2-{5-[(3-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide](/img/structure/B6579728.png)

![5-[(4-fluorophenyl)methoxy]-4-oxo-N-[4-(trifluoromethoxy)phenyl]-1,4-dihydropyridine-2-carboxamide](/img/structure/B6579742.png)

![6-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one](/img/structure/B6579749.png)

![3-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(diethylamino)ethyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6579753.png)

![7-[(2-chloro-6-fluorophenyl)methyl]-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6579756.png)

![3-ethyl-7-(4-fluorophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B6579792.png)